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Compound of Interest

Compound Name:
4-(Hydroxymethyl)-2-iodo-6-

methoxyphenol

Cat. No.: B1354997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed two-step protocol for the synthesis of 4-(Hydroxymethyl)-2-
iodo-6-methoxyphenol, a potentially valuable intermediate in drug discovery and organic

synthesis. The synthesis commences with the electrophilic iodination of vanillin to produce 5-

iodovanillin, which is subsequently reduced to the target alcohol.

Reaction Scheme
The synthesis proceeds in two main steps:

Iodination of Vanillin: Vanillin is subjected to electrophilic aromatic substitution to introduce

an iodine atom onto the aromatic ring, yielding 5-iodovanillin.

Reduction of 5-Iodovanillin: The aldehyde functional group of 5-iodovanillin is selectively

reduced to a primary alcohol using a mild reducing agent to afford the final product, 4-
(Hydroxymethyl)-2-iodo-6-methoxyphenol.
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Reagent
Molecular
Weight ( g/mol
)

Moles (mmol) Equivalents Amount

Vanillin 152.15 5.7 1 0.87 g

Potassium Iodide 166.00 7.6 1.3 1.26 g

Sodium

Hypochlorite

(3.5% soln.)

74.44 - - 14.5 mL

95% Ethanol 46.07 - - 25 mL

Sodium

Thiosulfate
158.11 - - 0.98 g

Hydrochloric Acid 36.46 - -
As needed for

acidification

Table 2: Reagents and Molar Quantities for Reduction of 5-Iodovanillin

Reagent
Molecular
Weight ( g/mol
)

Moles (mmol) Equivalents Amount

5-Iodovanillin 278.04 1 1 278 mg

Sodium

Borohydride
37.83 1.5 1.5 57 mg

Methanol/Ethano

l
32.04 / 46.07 - - ~5 mL

Hydrochloric Acid

(6M)
36.46 - -

As needed for

quenching and

acidification

Experimental Protocols
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This protocol is adapted from a procedure utilizing potassium iodide and sodium hypochlorite.

[1]

In a 100 mL flask, dissolve 0.87 g (5.7 mmol) of vanillin and 1.26 g (7.6 mmol) of potassium

iodide in 25 mL of 95% ethanol.[1]

Cool the mixture in an ice bath.

While stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over a period of

20 minutes.[1]

After the addition is complete, remove the flask from the ice bath and continue stirring at

room temperature for an additional 20 minutes.[1]

Neutralize any excess iodine and sodium hypochlorite by adding 0.98 g of sodium

thiosulfate.[1]

Acidify the solution with hydrochloric acid until the product fully precipitates.[1]

Cool the mixture and collect the solid product by vacuum filtration on a Büchner funnel.[1]

Wash the solid with cold water.[1]

Recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a

minimal amount of boiling ethanol and add water until the solution becomes cloudy. Allow it

to cool to room temperature to form crystals, then collect them by vacuum filtration.[1] A yield

of approximately 63% can be expected.[1]

Step 2: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This protocol is adapted from the reduction of vanillin using sodium borohydride.[2][3][4]

In a 25 mL round-bottom flask, dissolve the 5-iodovanillin (e.g., 278 mg, 1 mmol) in

approximately 4-5 mL of ethanol or methanol.[2][4]

Cool the solution in an ice bath.
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In a separate vial, dissolve sodium borohydride (e.g., 57 mg, 1.5 mmol) in a small amount of

the same solvent. To enhance stability, a small amount of 1M NaOH can be used as the

solvent for sodium borohydride.[4]

Slowly add the sodium borohydride solution dropwise to the cooled 5-iodovanillin solution

over 10 minutes. This reaction is exothermic.[4]

After the addition is complete, remove the ice bath and stir the reaction mixture for 10-30

minutes at room temperature.[4]

Cool the mixture again in an ice bath and quench the reaction by slowly adding 6M

hydrochloric acid dropwise until the evolution of hydrogen gas ceases. This step

decomposes the excess sodium borohydride.[4]

Check the pH of the solution with pH paper to ensure it is acidic.[4]

Stir for an additional 10 minutes in the ice bath to allow the product to precipitate.

Collect the solid product by vacuum filtration, washing with ice-cold water.

Allow the product to air dry. Further purification can be achieved by recrystallization if

necessary.
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Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
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Caption: Two-step synthesis workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1354997?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Signaling Pathway Interaction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
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Caption: Potential interaction with a signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-
(Hydroxymethyl)-2-iodo-6-methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354997#synthesis-protocol-for-4-hydroxymethyl-2-
iodo-6-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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